2'-Arafluorozebularine
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Overview
Description
2'-Arafluorozebularine is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides and has been studied for its potential antiviral properties, particularly against Hepatitis B .
Preparation Methods
The synthesis of 2'-Arafluorozebularine typically involves the following steps:
Starting Material: The synthesis begins with 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose.
Glycosylation: This compound undergoes glycosylation with a suitable pyrimidine base to form the nucleoside analog.
Deprotection: The benzoyl protecting groups are removed under acidic or basic conditions to yield the final product.
Chemical Reactions Analysis
2'-Arafluorozebularine undergoes various chemical reactions:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
2'-Arafluorozebularine is unique due to its fluorine substitution, which enhances its antiviral activity . Similar compounds include:
2’-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil: Another nucleoside analog with antiviral properties.
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione: A structurally related compound with similar biological activities.
Properties
IUPAC Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O4/c10-6-7(14)5(4-13)16-8(6)12-3-1-2-11-9(12)15/h1-3,5-8,13-14H,4H2/t5-,6+,7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIKHPATWLOZFO-ULAWRXDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929510 |
Source
|
Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136675-88-2 |
Source
|
Record name | 2'-Arafluorozebularine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136675882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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